![molecular formula C12H8BrNO3 B1391624 5-Bromo-6-phenoxynicotinic acid CAS No. 1215764-12-7](/img/structure/B1391624.png)
5-Bromo-6-phenoxynicotinic acid
Overview
Description
5-Bromo-6-phenoxynicotinic acid is an organic compound with the molecular formula C₁₂H₈BrNO₃. It is a derivative of nicotinic acid, where the bromine atom is substituted at the 5th position and the phenoxy group at the 6th position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-phenoxynicotinic acid typically involves the bromination of 6-phenoxynicotinic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be cost-effective and scalable, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-phenoxynicotinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction uses boronic acids or esters as coupling partners, with palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
5-Bromo-6-phenoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are explored for their potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-phenoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Phenoxynicotinic Acid: This compound lacks the bromine atom at the 5th position.
5-Bromo-2-nicotinic Acid: Another brominated derivative of nicotinic acid, but with the bromine atom at the 2nd position.
Uniqueness
5-Bromo-6-phenoxynicotinic acid is unique due to the specific positioning of the bromine and phenoxy groups on the nicotinic acid scaffold. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Biological Activity
5-Bromo-6-phenoxynicotinic acid (BPNA) is an organic compound derived from nicotinic acid, notable for its unique bromine and phenoxy substitutions. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activity of BPNA, summarizing key research findings, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₈BrNO₃
- Key Functional Groups:
- Bromine at the 5th position
- Phenoxy group at the 6th position on the pyridine ring
The unique positioning of these groups contributes to BPNA's distinct chemical reactivity and biological activity.
The biological activity of BPNA is primarily attributed to its interaction with specific molecular targets. Research indicates that BPNA may exert its effects through:
- Antimicrobial Activity: BPNA can inhibit bacterial growth by interfering with essential metabolic pathways, potentially affecting enzyme activities crucial for bacterial survival.
- Anticancer Activity: The compound has been shown to induce apoptosis in cancer cells, likely through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as p53 .
Antimicrobial Properties
BPNA exhibits significant antimicrobial activity against various bacterial strains. Studies have indicated its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Properties
Research has demonstrated that BPNA has antiproliferative effects on several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involves inducing apoptosis through ROS generation and inhibiting cell cycle progression .
Comparative Analysis with Similar Compounds
To better understand BPNA's unique properties, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Phenoxynicotinic Acid | Lacks bromine at the 5th position | Moderate antimicrobial activity |
5-Bromo-2-nicotinic Acid | Bromine at the 2nd position | Antimicrobial; less studied for anticancer effects |
5-Iodo-6-(phenoxy)nicotinic Acid | Iodine substitution | Notable antitumor properties |
BPNA's specific bromination pattern enhances its solubility and potentially increases bioavailability compared to these derivatives, which may contribute to its distinct pharmacological effects.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that BPNA inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential.
- Anticancer Mechanism Exploration : Research published in Cancer Letters highlighted BPNA's ability to induce apoptosis in MCF-7 cells via ROS-mediated pathways, showing promise as a therapeutic agent against breast cancer .
- Pharmacological Profile : A review on nicotinic acid derivatives discussed BPNA's potential applications in drug development targeting infections and inflammatory diseases, emphasizing its role as a candidate for further clinical research .
Properties
IUPAC Name |
5-bromo-6-phenoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEKVNCAIXKWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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